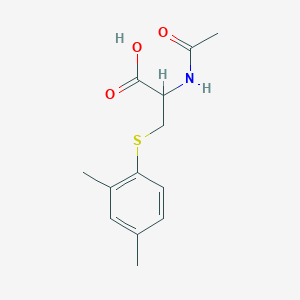

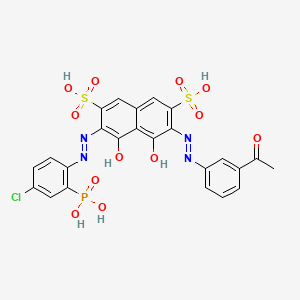

![molecular formula C20H29ClN2O4 B12320559 Tert-butyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B12320559.png)

Tert-butyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-TRP(BOC)-OTBU HCL, auch bekannt als Nα-(tert-Butoxycarbonyl)-L-Tryptophan tert-Butylester Hydrochlorid, ist eine geschützte Form der Aminosäure Tryptophan. Es wird häufig in der Peptidsynthese verwendet, da es stabil und einfach zu handhaben ist. Die Verbindung zeichnet sich durch das Vorhandensein einer tert-Butoxycarbonyl (BOC)-Schutzgruppe an der Aminogruppe und einer tert-Butyl-Ester-Schutzgruppe an der Carboxylgruppe aus, die unerwünschte Reaktionen während der Peptidsynthese verhindern.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-TRP(BOC)-OTBU HCL umfasst in der Regel die folgenden Schritte:

Schutz der Aminogruppe: Die Aminogruppe von Tryptophan wird durch Reaktion mit Di-tert-butyl-dicarbonat (BOC2O) in Gegenwart einer Base wie Triethylamin geschützt. Dies führt zur Bildung des BOC-geschützten Tryptophans.

Schutz der Carboxylgruppe: Die Carboxylgruppe wird dann durch Veresterung mit tert-Butylalkohol in Gegenwart eines sauren Katalysators wie Schwefelsäure geschützt, wodurch der tert-Butylester entsteht.

Bildung des Hydrochloridsalzes: Der letzte Schritt beinhaltet die Umwandlung der Verbindung in ihre Hydrochloridsalzform durch Reaktion mit Salzsäure.

Industrielle Produktionsverfahren

Die industrielle Produktion von H-TRP(BOC)-OTBU HCL folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Bulk-Synthese: Große Mengen Tryptophan werden unter kontrollierten Bedingungen mit BOC2O und tert-Butylalkohol umgesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Reinigung: Das Rohprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um Verunreinigungen zu entfernen.

Qualitätskontrolle: Das Endprodukt wird strengen Qualitätskontrolltests unterzogen, um sicherzustellen, dass es die Industriestandards für Reinheit und Stabilität erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-TRP(BOC)-OTBU HCL unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Entschützungsreaktionen: Die BOC- und tert-Butyl-Ester-Schutzgruppen können unter sauren Bedingungen, wie z. B. Behandlung mit Trifluoressigsäure (TFA), entfernt werden, um freies Tryptophan zu erhalten.

Substitutionsreaktionen: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen die Schutzgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Trifluoressigsäure (TFA): Wird zur Entschützung der BOC- und tert-Butyl-Ester-Gruppen verwendet.

Salzsäure (HCl): Wird verwendet, um die Verbindung in ihre Hydrochloridsalzform umzuwandeln.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von H-TRP(BOC)-OTBU HCL gebildet werden, umfassen freies Tryptophan und seine Derivate, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

H-TRP(BOC)-OTBU HCL hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Peptidsynthese: Es wird aufgrund seiner Stabilität und einfachen Entschützung weit verbreitet als Baustein in der Synthese von Peptiden und Proteinen verwendet.

Biologische Studien: Die Verbindung wird in Studien zum Tryptophanstoffwechsel und seiner Rolle in verschiedenen biologischen Prozessen eingesetzt.

Arzneimittelentwicklung: Es dient als Vorläufer bei der Synthese von tryptophanhaltigen Arzneimitteln und therapeutischen Peptiden.

Industrielle Anwendungen: Die Verbindung wird bei der Herstellung von Spezialchemikalien und Materialien verwendet, die Tryptophanderivate benötigen.

Wirkmechanismus

Der Wirkmechanismus von H-TRP(BOC)-OTBU HCL beinhaltet hauptsächlich seine Rolle als geschützte Form von Tryptophan. Die Schutzgruppen verhindern unerwünschte Nebenreaktionen während der Peptidsynthese und ermöglichen die selektive Bildung von Peptidbindungen. Nach der Entschützung kann das freie Tryptophan an verschiedenen biochemischen Stoffwechselwegen teilnehmen, einschließlich der Proteinsynthese und der Produktion von Neurotransmittern.

Wirkmechanismus

The mechanism of action of H-TRP(BOC)-OTBU HCL primarily involves its role as a protected form of tryptophan. The protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. Upon deprotection, the free tryptophan can participate in various biochemical pathways, including protein synthesis and neurotransmitter production.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fmoc-Trp(Boc)-OH: Eine weitere geschützte Form von Tryptophan, die in der Peptidsynthese verwendet wird, wobei die Aminogruppe durch eine Fluorenylmethyloxycarbonyl (Fmoc)-Gruppe geschützt ist.

Boc-Trp-OH: Eine einfachere geschützte Form von Tryptophan, bei der nur die BOC-Gruppe die Aminogruppe schützt.

Einzigartigkeit

H-TRP(BOC)-OTBU HCL ist einzigartig aufgrund des Vorhandenseins sowohl der BOC- als auch der tert-Butyl-Ester-Schutzgruppen, die eine verbesserte Stabilität und einen verbesserten Schutz während der Peptidsynthese bieten. Dieser doppelte Schutz ermöglicht eine selektivere und effizientere Synthese von komplexen Peptiden im Vergleich zu Verbindungen mit nur einer Schutzgruppe.

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4.ClH/c1-19(2,3)25-17(23)15(21)11-13-12-22(18(24)26-20(4,5)6)16-10-8-7-9-14(13)16;/h7-10,12,15H,11,21H2,1-6H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHLJIUNJBOEDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

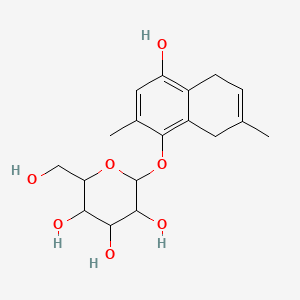

![2-(3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12320479.png)

![2-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione](/img/structure/B12320493.png)

![1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B12320514.png)

![4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320518.png)

![[3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12320526.png)

![10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one](/img/structure/B12320530.png)

![4'-Chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione](/img/structure/B12320536.png)

![4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B12320553.png)